CH5447240 was developed through a collaborative effort in medicinal chemistry, focusing on optimizing receptor selectivity and efficacy. It belongs to the class of small molecules that act as agonists for G protein-coupled receptors, specifically targeting the parathyroid hormone receptor 1. This classification is critical as it underlines the compound's mechanism of action and its potential therapeutic applications.
The synthesis of CH5447240 involves several key steps, utilizing modern organic synthesis techniques to ensure high yield and purity. The synthetic route typically includes:
The detailed synthetic pathway has been documented in various studies, emphasizing the importance of each step in achieving the desired pharmacological profile .
The molecular structure of CH5447240 can be described by its specific arrangement of atoms and functional groups that contribute to its activity as a parathyroid hormone receptor agonist. Key structural features include:
Structural data obtained from X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into the compound's three-dimensional conformation, which is critical for understanding its mechanism of action .
CH5447240 undergoes various chemical reactions that are pivotal for its biological activity:
The kinetics of these reactions can be characterized using techniques such as surface plasmon resonance or fluorescence resonance energy transfer assays, providing quantitative data on binding affinities and reaction rates .
The mechanism of action for CH5447240 involves its role as an agonist at the parathyroid hormone receptor 1:
Data supporting these mechanisms have been gathered from in vitro studies demonstrating enhanced signaling in response to CH5447240 compared to other known agonists .
CH5447240 exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography and mass spectrometry are often employed to characterize these properties accurately .
CH5447240 holds promise for various scientific applications:
The ongoing research into this compound continues to reveal its potential benefits in both clinical and preclinical settings .
CH5447240 is a synthetic low-molecular-weight compound (517.69 g/mol) with the molecular formula C₂₆H₃₉N₅O₄S [4]. It features a complex spirocyclic structure with a dimethylphenylurea core linked to a methylcyclohexyl-triazaspirodecanone moiety via a sulfonylethyl bridge [4] [10]. This architecture enables high-affinity interaction with hPTHR1's transmembrane domain rather than the extracellular domain typically targeted by peptide ligands [9].
Table 1: Key Physicochemical and Pharmacological Properties of CH5447240
Property | Value | Significance |
---|---|---|
Molecular Weight | 517.69 g/mol | Optimal for oral absorption |
CAS Number | 1253919-92-4 | Unique chemical identifier |
hPTHR1 EC₅₀ | 12 nM | High potency agonist activity |
Solubility (Fasted SIF) | High | Enhances gastrointestinal dissolution |
Metabolic Stability (HLM) | Good | Predicts favorable hepatic clearance |
Oral Bioavailability | 55% (rat) | Enables oral dosing |
CH5447240 exhibits excellent drug-like properties: high solubility in fasted-state simulated intestinal fluid ensures adequate dissolution in the gut, while good metabolic stability in human liver microsomes predicts resistance to first-pass metabolism [4] [10]. Functionally, it behaves as a full agonist at hPTHR1, stimulating cAMP production in COS-7 cells expressing hPTHR1 with an EC₅₀ of 12 nM and EC₂₀ of 3.0 nM – comparable to native PTH(1-34) [9] [10]. Mechanistically, it activates both Gαs/cAMP and phospholipase C (PLC)/IP₃ pathways, mirroring the dual signaling of endogenous PTH [9].
Hypoparathyroidism arises from deficient parathyroid hormone (PTH) secretion or action, affecting approximately 115,000 patients in the US and 107,000 in the EU [1] [9]. This endocrine disorder disrupts calcium-phosphate homeostasis, leading to:
Conventional therapy relies on high-dose calcium supplements and active vitamin D analogs (e.g., calcitriol). However, this approach fails to replicate PTH's physiological renal actions: promoting calcium reabsorption, enhancing phosphate excretion, and stimulating 1α-hydroxylase activity for vitamin D activation [1] [3]. Consequently, patients often experience hypercalciuria, nephrolithiasis, nephrocalcinosis, and soft tissue calcifications despite symptomatic control [2] [5]. PTH replacement therapy (e.g., recombinant human PTH(1-84)) addresses these limitations but requires daily injections and carries risks of osteosarcoma with long-term use [2] [9]. CH5447240 emerges as a solution to these challenges by offering physiological hPTHR1 activation via oral administration.
The parathyroid hormone type 1 receptor (PTHR1) belongs to the Class B GPCR family and serves as the primary mediator of PTH and PTH-related protein (PTHrP) signaling [3] [8]. Its activation triggers multiple downstream pathways:
Table 2: Comparative Mechanisms of PTHR1-Targeting Therapies
Drug Modality | Example | Mechanism | Limitations |
---|---|---|---|
Native Peptide | PTH(1-84) | Full PTHR1 activation | Short half-life, daily SC injections |
Peptide Fragment | Teriparatide | PTH(1-34) fragment binding ECD + TMD | Osteosarcoma risk, pulsatile dosing needed |
Long-Acting Analog | TransCon PTH | Sustained PTH(1-34) release | Still injectable, high cost |
Oral Small Molecule | CH5447240 | TMD-selective activation | None identified yet |
Class B GPCRs like PTHR1 present unique drug development challenges. Their natural ligands are peptides binding a large orthosteric pocket spanning extracellular (ECD) and transmembrane domains (TMD) – a feature that historically necessitated peptide-mimetic approaches [6] [9]. Only one oral small-molecule drug (ubrogepant for migraine) targets Class B GPCRs, highlighting the difficulty [6]. CH5447240 circumvents this by interacting exclusively with PTHR1's TMD, independent of the ECD [9] [10]. This novel binding mode:
Preclinical evidence confirms CH5447240's therapeutic rationale:
These properties establish CH5447240 as a first-in-class oral candidate poised to transform hypoparathyroidism management by providing physiological hormone replacement without injections.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9